Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside
Overview
Description
Decyl 4-O-alpha-D-glucopyranosyl-1-thio-beta-D-glucopyranoside (D4TG) is a glycoside that has recently been studied for its potential applications in scientific research and development. It is a monosaccharide derivative of glucosamine, a naturally occurring amino sugar found in the human body. D4TG is formed by the addition of a sulfur atom to the fourth carbon of the alpha-D-glucopyranosyl ring. It has been found to possess a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.
Scientific Research Applications
Synthesis in Tuberculosis Research
Decyl glycosides, including Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside, play a crucial role in synthesizing compounds related to tuberculosis. For instance, a study outlines the stereocontrolled, stepwise synthesis of decyl glycosides, which are significant fragments of Polysaccharide II of Mycobacterium tuberculosis (Pozsgay & Robbins, 1995).
Role in Oligosaccharide Synthesis
This compound is instrumental in the synthesis of oligosaccharides. A study demonstrates its application in synthesizing structures from the lipopolysaccharide of Moraxella catarrhalis, showcasing its versatility in oligosaccharide synthesis (Ekelöf & Oscarson, 1996).
Application in Mesogens Synthesis
Decyl glycosides, including this compound, are used in the synthesis of mesogens, compounds that exhibit mesophases. Their synthesis involves reactions with penta-O-acetyl-beta-D-glucopyranose, followed by specific reductions (Dahlhoff, 1990).
Chemical Synthesis and NMR Studies
These compounds are used in chemical synthesis and NMR spectroscopy studies. For example, a study focused on the synthesis and NMR spectra of protected branched-tetrasaccharide thioglycosides, using similar compounds as intermediates (Motawia, Olsen, Møller & Marcussen, 1994).
Conformational Analysis of Glycosides
Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside is relevant in the study of the conformational analysis of glycosidic linkages in glucobiosides, aiding in understanding their solution conformations (Olsson, Serianni & Stenutz, 2008).
Surface Activities and Biodegradability
Studies have also explored the surface activities, biodegradability, and antimicrobial properties of s-alkyl glucopyranosides, highlighting their potential in various applications (Matsumura, Imai, Yoshikawa, Kawada & Uchibori, 1991).
properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-6-decylsulfanyl-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H42O10S/c1-2-3-4-5-6-7-8-9-10-33-22-19(29)17(27)20(14(12-24)31-22)32-21-18(28)16(26)15(25)13(11-23)30-21/h13-29H,2-12H2,1H3/t13-,14-,15-,16+,17-,18-,19-,20-,21-,22+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNNXXWNKQOETJ-HYLFJBCQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCSC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCS[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H42O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438422 | |
Record name | Decyl-beta-D-1-thiomaltopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Decyl 4-O-Alpha-D-Glucopyranosyl-1-Thio-Beta-D-Glucopyranoside | |
CAS RN |
148565-56-4 | |
Record name | Decyl-beta-D-1-thiomaltopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20438422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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